propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine
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Overview
Description
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and environmental impact while maximizing yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Similar structure but lacks the propylamine chain.
Propylamine: Contains the propylamine chain but lacks the trifluoroethyl-pyrazole moiety.
Trifluoroethylamine: Contains the trifluoroethyl group but lacks the pyrazole ring.
Uniqueness
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine is unique due to the combination of the trifluoroethyl group, pyrazole ring, and propylamine chain. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Biological Activity
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a heterocyclic compound characterized by its unique pyrazole structure, which has garnered interest for its potential biological activities. This compound's distinctive trifluoroethyl substitution enhances its pharmacological profile, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C10H16F3N3 with a molecular weight of approximately 241.26 g/mol. Its structural features include a pyrazole ring and a propyl amine group, which contribute to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H16F3N3 |
Molecular Weight | 241.26 g/mol |
IUPAC Name | This compound |
InChI Key | CXXRZQXWJZKJQZ-UHFFFAOYSA-N |
Biological Activity
Research into the biological activity of this compound has highlighted several areas of interest:
Antimicrobial Activity
Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.
Antitumor Potential
The potential antitumor activity of pyrazole derivatives is another significant area of research. Compounds with similar structures have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth factors. The specific pathways involved often include the modulation of signaling pathways like MAPK and PI3K/Akt.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with a trifluoroethyl substitution exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that certain pyrazole derivatives could significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents.
- Antitumor Activity : Research involving the synthesis of novel pyrazole-based compounds revealed that several exhibited IC50 values below 50 µM against various cancer cell lines, suggesting strong antitumor potential.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor progression.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways critical for cell survival and proliferation.
Properties
Molecular Formula |
C9H15ClF3N3 |
---|---|
Molecular Weight |
257.68 g/mol |
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14F3N3.ClH/c1-2-4-13-6-8-3-5-15(14-8)7-9(10,11)12;/h3,5,13H,2,4,6-7H2,1H3;1H |
InChI Key |
KGWXIBLGCFSNCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NN(C=C1)CC(F)(F)F.Cl |
Origin of Product |
United States |
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